molecular formula C11H13ClF3NO B12474288 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B12474288
M. Wt: 267.67 g/mol
InChI Key: YVMMOOGWEOMGPN-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride is unique due to its specific trifluoromethyl and phenoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where high stability and binding affinity are required .

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10;/h1-3,6,10,15H,4-5,7H2;1H

InChI Key

YVMMOOGWEOMGPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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